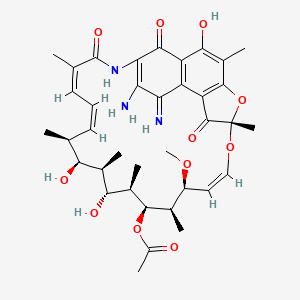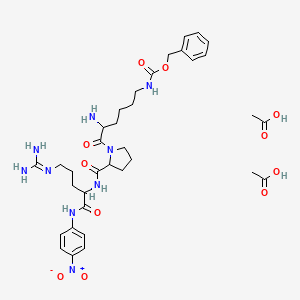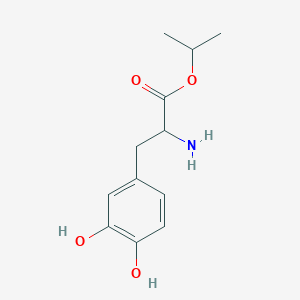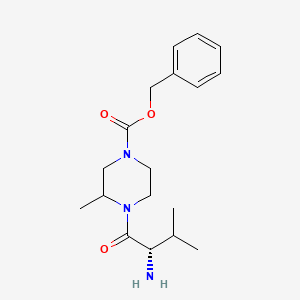
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is a synthetic compound that belongs to the class of retinal analogs. It is characterized by its unique structure, which includes a thiophene ring and multiple conjugated double bonds. This compound is primarily used in scientific research due to its ability to modify the spectral and kinetic characteristics of microbial rhodopsin optogenetic tools .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal typically involves the use of anhydrous solvents and specific reaction conditions to ensure high purity and yield. One common method includes the use of anhydrous dimethylformamide (DMF) and anhydrous toluene as solvents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal involves its interaction with microbial rhodopsin optogenetic tools. The compound modifies the spectral and kinetic characteristics of these tools, allowing for precise control of light-activated biological processes . The molecular targets and pathways involved include the retinal-binding sites of rhodopsin proteins, which are crucial for their function in optogenetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal: Another retinal analog with similar structural features.
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal: A compound with a similar conjugated system but different aromatic ring.
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile: A compound with a similar conjugated system and additional functional groups.
Uniqueness
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is unique due to its thiophene ring, which imparts distinct spectral and kinetic properties. This uniqueness makes it particularly valuable in optogenetic research, where precise control of light-activated processes is essential .
Eigenschaften
Molekularformel |
C15H16OS |
|---|---|
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-thiophen-2-ylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C15H16OS/c1-13(5-3-6-14(2)10-11-16)8-9-15-7-4-12-17-15/h3-12H,1-2H3/b6-3+,9-8+,13-5+,14-10+ |
InChI-Schlüssel |
INVNMJPVYFBXSG-JTOSQBKSSA-N |
Isomerische SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=CS1 |
Kanonische SMILES |
CC(=CC=O)C=CC=C(C)C=CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)


![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)


![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)

